ethyl {[5-acetyl-3-(aminocarbonyl)-6-methyl-2-pyridinyl]thio}acetate
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Overview
Description
Ethyl {[5-acetyl-3-(aminocarbonyl)-6-methyl-2-pyridinyl]thio}acetate is a chemical compound used in scientific research as a tool for studying various biological processes. It is a thioester derivative of pyridine and is commonly referred to as EACT.
Mechanism of Action
EACT inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the enzyme from breaking down acetylcholine, leading to an increase in acetylcholine levels.
Biochemical and Physiological Effects:
EACT has been shown to have a number of biochemical and physiological effects. It has been shown to increase acetylcholine levels in the brain, which can lead to improved cognitive function. It has also been shown to have anti-inflammatory effects and to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using EACT in lab experiments is its specificity for acetylcholinesterase. This specificity allows researchers to study the role of acetylcholine in various physiological processes without affecting other neurotransmitters. One limitation of using EACT is its potential toxicity. High doses of EACT can lead to cell death and other adverse effects.
Future Directions
There are a number of future directions for research involving EACT. One area of interest is the role of acetylcholine in Alzheimer's disease. EACT could be used as a tool for studying the effects of acetylcholine on the progression of the disease. Another area of interest is the development of new drugs based on the structure of EACT. These drugs could be used to treat a variety of conditions, including Alzheimer's disease and cancer.
In conclusion, EACT is a valuable tool for studying various biological processes. Its specificity for acetylcholinesterase allows researchers to study the role of acetylcholine in various physiological processes. While there are limitations to its use, EACT has the potential to lead to new treatments for a variety of conditions.
Synthesis Methods
EACT can be synthesized using a multi-step process. The first step involves the reaction of 2-acetyl-5-methylpyridine with thioacetic acid to form 2-acetyl-5-methylthiopyridine. The second step involves the reaction of 2-acetyl-5-methylthiopyridine with ethyl chloroformate to form ethyl {[5-acetyl-3-(chlorocarbonyl)-6-methyl-2-pyridinyl]thio}acetate. Finally, the third step involves the reaction of ethyl {[5-acetyl-3-(chlorocarbonyl)-6-methyl-2-pyridinyl]thio}acetate with ammonium carbonate to form EACT.
Scientific Research Applications
EACT is used in scientific research as a tool for studying various biological processes. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can be useful in studying the role of acetylcholine in various physiological processes.
properties
IUPAC Name |
ethyl 2-(5-acetyl-3-carbamoyl-6-methylpyridin-2-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-4-19-11(17)6-20-13-10(12(14)18)5-9(8(3)16)7(2)15-13/h5H,4,6H2,1-3H3,(H2,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMVBWPLMFHBRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C=C(C(=N1)C)C(=O)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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